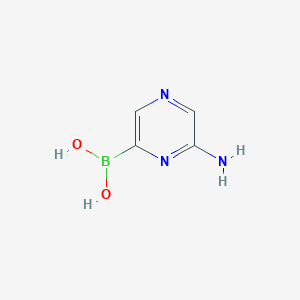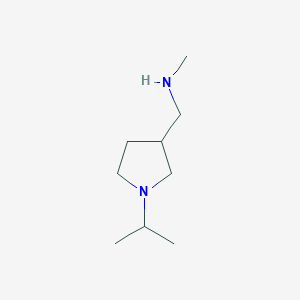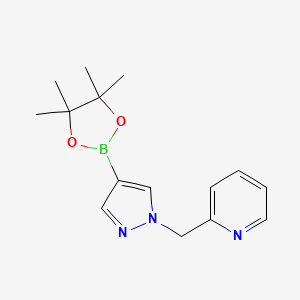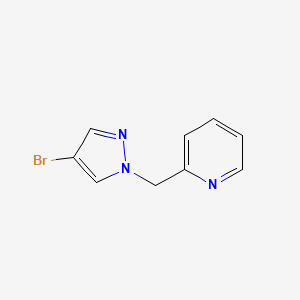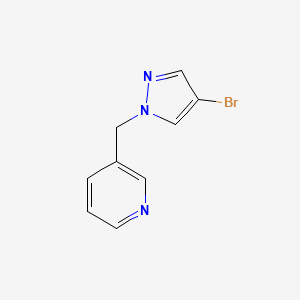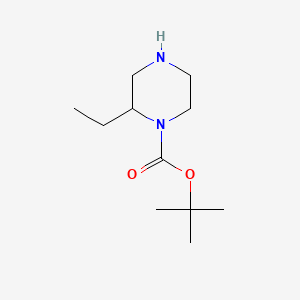
6-Bromonicotinamide
Übersicht
Beschreibung
6-Bromonicotinamide is an organic compound with the molecular formula C6H5BrN2O. It is a derivative of nicotinamide, where a bromine atom is substituted at the 6th position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
6-Bromonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Safety and Hazards
Wirkmechanismus
Target of Action
6-Bromonicotinamide is a derivative of nicotinamide, a form of vitamin B3 Its close relative, 5-bromonicotinamide, has been reported to interact with gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes, including DNA repair, transcription, and cell signaling .
Mode of Action
Nicotinamide acts as a precursor to NAD+, a vital coenzyme involved in numerous redox reactions and cellular processes .
Biochemical Pathways
Nicotinamide and its derivatives, including this compound, are part of the NAD+ biosynthetic pathways . NAD+ is a crucial cofactor in various biochemical reactions, including those involved in energy metabolism and cell signaling . Changes in the levels of NAD+ and its derivatives can impact these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as nicotinamide, suggest that these compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely be similar to that of other nicotinamide derivatives .
Result of Action
Given its potential role in nad+ biosynthesis, it could potentially influence cellular energy metabolism and signaling processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Bromonicotinamide can be synthesized through multiple routes. One common method involves the reaction of 2-bromo-5-cyanopyridine with sodium tert-butoxide in a mixed solvent of xylene and ethanol. The reaction is carried out under reflux conditions for about 4 hours, followed by purification using silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinamides.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used
Vergleich Mit ähnlichen Verbindungen
5-Bromonicotinamide: Similar in structure but with the bromine atom at the 5th position.
Nicotinamide: The parent compound without the bromine substitution.
6-Chloronicotinamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 6-Bromonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 6th position allows for unique interactions and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
6-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZXTXZEQGKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593592 | |
| Record name | 6-Bromopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889676-37-3 | |
| Record name | 6-Bromopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)

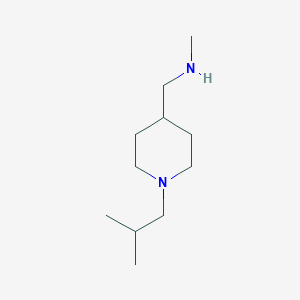
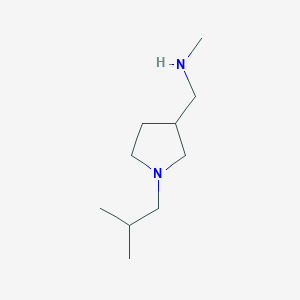
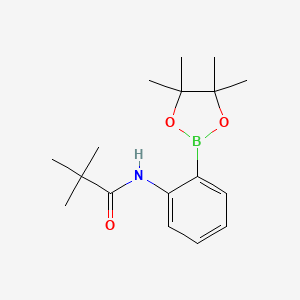
![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)

